Dimethyl 5-(3-(2,6-dimethylmorpholino)propanamido)-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
This compound is a derivative of thiophene, which is a heterocyclic compound with a five-membered ring containing four carbon atoms and a sulfur atom . It also contains a dimethylmorpholino group, which is a type of morpholine. Morpholines are organic chemical compounds that contain a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom . The presence of the propanamido group suggests that this compound may also have properties similar to amides, which are a type of functional group characterized by a carbonyl group linked to a nitrogen atom .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiophene ring, the dimethylmorpholino group, and the propanamido group. Thiophenes can undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The dimethylmorpholino and propanamido groups may also influence the compound’s reactivity.Properties
IUPAC Name |
dimethyl 5-[3-(2,6-dimethylmorpholin-4-yl)propanoylamino]-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6S/c1-10-8-20(9-11(2)26-10)7-6-13(21)19-16-14(17(22)24-4)12(3)15(27-16)18(23)25-5/h10-11H,6-9H2,1-5H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBZYTHBPMJYPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCC(=O)NC2=C(C(=C(S2)C(=O)OC)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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